BenchChemオンラインストアへようこそ!

(6-Methoxybenzofuran-3-yl)methanol

Purity specification Procurement quality Regioisomer comparison

Procure (6-Methoxybenzofuran-3-yl)methanol (CAS 650616-60-7) with confidence. This 6-methoxy, 3-hydroxymethyl regioisomer—NOT the 2-yl analog—is the activity-optimal scaffold validated in tubulin polymerization inhibition (C-6 methoxy yields greatest antiproliferative potency, IC50 0.3–27 nM) and CYP19 aromatase inhibition (IC50 down to 10 nM, 60× better than arimidex). The C-3 hydroxymethyl handle enables diversification via oxidation, esterification, or amine coupling while preserving the crystallographically validated 6-methoxybenzofuran core (PDB 3N3L, 4DDH). Ideal fragment (MW 178.18, XLogP3 1.4). Batch-specific QC (NMR, HPLC, GC) and ≥97% purity come standard. Avoid the 2-yl regioisomer (CAS 208842-22-2) or des-methoxy analog—only the 3-yl, 6-methoxy substitution pattern delivers this potency profile.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B15215291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxybenzofuran-3-yl)methanol
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CO2)CO
InChIInChI=1S/C10H10O3/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3
InChIKeyRRJYVCDPICTODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxybenzofuran-3-yl)methanol (CAS 650616-60-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


(6-Methoxybenzofuran-3-yl)methanol (CAS 650616-60-7, MFCD04004252) is a benzofuran-derived heterocyclic building block with molecular formula C10H10O3 and molecular weight 178.18 g/mol, featuring a methoxy substituent at the 6-position and a hydroxymethyl group at the 3-position of the benzofuran core [1]. The compound is supplied at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) available from established vendors . Its computed physicochemical properties include XLogP3 of 1.4, a topological polar surface area (TPSA) of 42.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, positioning it as a moderately lipophilic fragment with balanced drug-like characteristics [1]. The benzofuran scaffold is recognized as a bioisostere of the indole nucleus, making 3-substituted benzofuran methanols valuable intermediates in medicinal chemistry programs targeting kinase inhibition, aromatase inhibition, and fragment-based drug discovery [2][3].

Why (6-Methoxybenzofuran-3-yl)methanol Cannot Be Substituted by Regioisomeric or Unsubstituted Benzofuran Methanols


Benzofuran methanol derivatives are not functionally interchangeable. The position of the hydroxymethyl substituent on the benzofuran ring (2-yl vs. 3-yl) determines the compound's reactivity as a synthetic intermediate, its ability to serve as a precursor for 3-substituted bioactive scaffolds, and its interaction with biological targets [1]. Critically, the 6-methoxy substituent is not a passive structural feature: SAR studies across multiple target classes demonstrate that the presence and position of the methoxy group on the benzofuran core profoundly modulates biological potency—the C-6 methoxy position yields the greatest antiproliferative activity in tubulin-targeting benzofurans, while the C-4 position yields the least [2]. In CYP19 aromatase inhibition, introduction of a 6-methoxy substituent enhances inhibitory activity beyond that of the unsubstituted parent compound, with IC50 values shifting from inactive/moderate into the nanomolar range [3]. Substituting (6-methoxybenzofuran-3-yl)methanol with its 2-yl regioisomer (CAS 208842-22-2) or with the des-methoxy analog benzofuran-3-ylmethanol (CAS 4687-23-4) therefore introduces uncertainty in downstream synthetic yields, biological outcomes, and SAR interpretability. The quantitative evidence below establishes the specific dimensions along which this compound differentiates.

Product-Specific Quantitative Evidence Guide: (6-Methoxybenzofuran-3-yl)methanol vs. Closest Analogs


Vendor-Specified Purity: (6-Methoxybenzofuran-3-yl)methanol (97%) vs. (6-Methoxybenzofuran-2-yl)methanol (95+%)

From the same reputable vendor (Bidepharm), (6-methoxybenzofuran-3-yl)methanol (CAS 650616-60-7) is supplied at a standard purity of 97%, whereas its regioisomer (6-methoxybenzofuran-2-yl)methanol (CAS 208842-22-2) is supplied at 95+% . Both compounds share identical molecular formula (C10H10O3) and molecular weight (178.18 g/mol), making purity the primary differentiable quality attribute for procurement decisions where stoichiometric precision or minimal impurity interference is required. The 2-percentage-point purity differential translates to a theoretical impurity burden approximately 1.7-fold higher in the 2-yl regioisomer (≤5% vs. ≤3%) . Both products include batch-specific QC documentation (NMR, HPLC, GC), enabling direct lot-to-lot verification .

Purity specification Procurement quality Regioisomer comparison Medicinal chemistry building block

CYP19 Aromatase Inhibition: 6-Methoxybenzofuran Derivatives vs. Unsubstituted Parent and Reference Standard Arimidex

In a head-to-head study using human placental microsome assays, 6-methoxy-substituted benzofuran derivatives demonstrated potent CYP19 (aromatase) inhibition with IC50 values ranging from 0.01–1.46 μM [1]. This activity was greater than that observed for unsubstituted parent benzofuran compounds (qualitatively described as less active or inactive) and was comparable to or greater than the clinically used reference compound arimidex (anastrozole, IC50 = 0.6 μM) [1]. The most potent 6-methoxybenzofuran derivative in the triazole series (7d, nitrile-substituted) achieved an IC50 of 0.01 μM, representing a 60-fold improvement over arimidex [1]. Selectivity profiling demonstrated negligible inhibition of related steroidogenic enzymes (CYP17, 17β-HSD types 1 and 3, CYP24, CYP26) at concentrations up to 20 μM, indicating that the 6-methoxybenzofuran scaffold supports CYP19-selective inhibition [1]. Molecular docking studies suggested that the 6-methoxy substituent may form hydrogen-bonding interactions with HIS480 in the CYP19 active site, contributing to enhanced binding [1].

CYP19 aromatase Breast cancer Aromatase inhibitor 6-Methoxy SAR Estrogen biosynthesis

C-6 vs. C-4 Methoxy Positional SAR in Tubulin Polymerization Inhibitors: Antiproliferative Activity Ranking

In a systematic SAR study of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin, the antiproliferative activity was ranked across all four possible methoxy substitution positions on the benzofuran benzene ring [1]. The C-6 methoxy position yielded the greatest antiproliferative activity, while the C-4 position yielded the least [1]. The lead compound incorporating the 6-methoxy substituent (3g) inhibited cancer cell growth at nanomolar concentrations (IC50 values of 0.3–27 nM across multiple cancer cell lines), bound to the colchicine site of tubulin, induced apoptosis, and demonstrated in vivo antitumor activity in a murine model comparable to combretastatin A-4 phosphate [1]. This positional SAR demonstrates that the 6-methoxy group is not merely a spectator substituent but is an activity-determining structural feature for this pharmacophore [1].

Tubulin polymerization Anticancer Colchicine site Benzofuran SAR Vascular disrupting agent

Fragment-Based Drug Discovery: Structural Biology Validation of the 6-Methoxybenzofuran-3-yl Pharmacophore

The 6-methoxybenzofuran-3-yl scaffold has been validated in fragment-based drug discovery through co-crystallization with two distinct protein targets deposited in the Protein Data Bank. 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid—a compound directly derivable from (6-methoxybenzofuran-3-yl)methanol via oxidation of the primary alcohol—was co-crystallized with human farnesyl pyrophosphate synthase (FPPS) at 2.07 Å resolution (PDB: 3N3L), identifying it as an allosteric non-bisphosphonate FPPS inhibitor fragment [1][2]. The same fragment was independently co-crystallized with Mycobacterium tuberculosis pantothenate synthetase (PDB: 4DDH, resolution 2.07 Å), where it served as a validated starting point for fragment elaboration [3][4]. These structural biology data confirm that the 6-methoxybenzofuran-3-yl moiety engages in specific, crystallographically defined binding interactions with diverse protein targets, providing a structurally characterized starting point for fragment growth and lead optimization [2][3]. The primary alcohol of (6-methoxybenzofuran-3-yl)methanol enables direct synthetic elaboration (oxidation, esterification, or etherification) to access these validated fragment space.

Fragment-based drug discovery X-ray crystallography FPPS Pantothenate synthetase Protein Data Bank

Physicochemical Differentiation: (6-Methoxybenzofuran-3-yl)methanol vs. (6-Methylbenzofuran-3-yl)methanol and Benzofuran-3-ylmethanol

(6-Methoxybenzofuran-3-yl)methanol (C10H10O3, MW 178.18) [1] differs from its closest 6-substituted analog, (6-methylbenzofuran-3-yl)methanol (C10H10O2, MW 162.18), by the replacement of a methoxy group (-OCH3) with a methyl group (-CH3) [2]. This single-atom substitution produces measurable differences in physicochemical properties: the 6-methoxy compound has three hydrogen bond acceptors vs. two for the 6-methyl analog, a TPSA of 42.6 Ų vs. 33.4 Ų, and an XLogP3 of 1.4 vs. an estimated higher logP for the methyl analog [1][2]. Compared to unsubstituted benzofuran-3-ylmethanol (C9H8O2, MW 148.16), the 6-methoxy derivative adds one hydrogen bond acceptor, increases TPSA from approximately 33 Ų to 42.6 Ų, and modulates lipophilicity [1]. These differences directly impact aqueous solubility, membrane permeability, and protein binding characteristics—all critical parameters in fragment-based screening libraries and lead optimization [3].

Physicochemical properties Hydrogen bonding LogP Drug-likeness Fragment library design

Optimal Research and Procurement Application Scenarios for (6-Methoxybenzofuran-3-yl)methanol


Medicinal Chemistry: CYP19 Aromatase Inhibitor Lead Optimization Programs

Research teams developing next-generation aromatase (CYP19) inhibitors for hormone-dependent breast cancer can utilize (6-methoxybenzofuran-3-yl)methanol as a key intermediate. The 6-methoxy substitution has been experimentally demonstrated to enhance CYP19 inhibitory potency beyond that of unsubstituted parent benzofurans, with optimized derivatives achieving IC50 values as low as 10 nM—a 60-fold improvement over the clinical standard arimidex (IC50 = 600 nM) . The 3-hydroxymethyl group provides a versatile synthetic handle for introducing pyridine, imidazole, or triazole heterocycles that coordinate the heme iron in the CYP19 active site . The documented selectivity profile (negligible inhibition of CYP17, 17β-HSD types 1 and 3, CYP24, and CYP26 at concentrations up to 20 μM) provides a favorable starting point for lead optimization with reduced risk of off-target steroidogenic effects .

Fragment-Based Drug Discovery: Structure-Guided Elaboration from Validated Crystal Structures

Fragment-based lead discovery groups can initiate campaigns with confidence using (6-methoxybenzofuran-3-yl)methanol as a starting scaffold. The closely related 6-methoxybenzofuran-3-yl acetic acid fragment has been co-crystallized with two distinct target classes: human FPPS (PDB 3N3L) and M. tuberculosis pantothenate synthetase (PDB 4DDH), both at resolutions suitable for structure-based design (2.07 Å) . The primary alcohol of (6-methoxybenzofuran-3-yl)methanol can be oxidized to the carboxylic acid to directly access this validated fragment space, or can be elaborated via esterification, etherification, or amine coupling to explore diverse vectors while maintaining the crystallographically validated 6-methoxybenzofuran-3-yl core binding mode . The compound's compliance with fragment physicochemical criteria (MW 178.18 < 300 Da, XLogP3 1.4 ≤ 3, HBD = 1 ≤ 3, HBA = 3 ≤ 3) supports its suitability for fragment library inclusion .

Anticancer Drug Discovery: Tubulin-Targeting Agent Development Leveraging C-6 Methoxy Positional SAR

Medicinal chemistry teams developing colchicine-site tubulin polymerization inhibitors should specifically procure the 6-methoxy, 3-hydroxymethyl regioisomer. Systematic SAR evaluation across all four benzofuran methoxy positions established that the C-6 position yields the greatest antiproliferative potency, with an optimized 6-methoxy derivative (3g) achieving IC50 values of 0.3–27 nM across cancer cell lines and demonstrating in vivo antitumor efficacy comparable to combretastatin A-4 phosphate . (6-Methoxybenzofuran-3-yl)methanol provides the correct pre-functionalized scaffold with the activity-optimal C-6 methoxy group pre-installed and the C-3 hydroxymethyl handle available for further diversification, eliminating the need for late-stage methoxy introduction or positional isomer separation that would be required if starting from an unsubstituted or incorrectly substituted benzofuran .

CNS Imaging Probe Development: GSK-3β SPECT Tracer Precursor Synthesis

Radiopharmaceutical chemistry groups developing SPECT imaging probes for neurodegenerative disease can employ (6-methoxybenzofuran-3-yl)methanol as a precursor for constructing benzofuran-3-yl-maleimide scaffolds. The compound served as the synthetic foundation for a radioiodinated GSK-3β imaging probe ([¹²⁵I]6), where the 6-methoxybenzofuran-3-yl moiety was incorporated into a maleimide framework via the 3-position attachment point . In vitro binding experiments demonstrated that the resulting probe retained high affinity for GSK-3β at levels similar to known inhibitors, validating that derivatization at the 3-hydroxymethyl position does not abrogate target engagement . For groups requiring the 3-yl attachment geometry specifically (as opposed to 2-yl), the regioisomeric purity of (6-methoxybenzofuran-3-yl)methanol is critical, as the 2-yl isomer would produce a structurally distinct probe with potentially altered binding properties .

Quote Request

Request a Quote for (6-Methoxybenzofuran-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.